Aciculatin

Catalog No.
S517038
CAS No.
134044-97-6
M.F
C22H22O8
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aciculatin

CAS Number

134044-97-6

Product Name

Aciculatin

IUPAC Name

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1

InChI Key

RUTGHCUXABPJTJ-VAXHSPNUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate, aciculatin

Canonical SMILES

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O

The exact mass of the compound 8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one is 414.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aciculatin is a naturally occurring C-glycosidic flavonoid that serves as a reference standard and pharmacological probe in oncology and inflammation research [1]. Unlike conventional O-glycosidic flavonoids, its tight carbon-carbon glycosidic bond confers quantifiable resistance to enzymatic cleavage by glycosidases and hydrolytic degradation in acidic environments [1]. In procurement and assay design, Aciculatin is primarily selected for its ability to induce p53-dependent apoptosis via targeted murine double minute 2 (MDM2) depletion without inducing the genomic DNA damage typical of standard chemotherapeutic agents [1]. Furthermore, it acts as a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), making it a dual-action baseline material for advanced in vitro and in vivo screening workflows [2].

Substituting Aciculatin with generic O-glycosidic flavonoids (such as apigenin or luteolin) or standard p53-activating chemotherapeutics (such as cisplatin) introduces critical confounding variables into assay integrity [1]. O-glycosides are susceptible to premature degradation by in vivo glycosidases, leading to inconsistent dosing in cell-based assays [1]. Conversely, while standard chemotherapeutics efficiently activate p53, they do so via severe genotoxic stress and DNA double-strand breaks. Aciculatin bypasses this genotoxicity by directly downregulating MDM2 at the transcriptional level, allowing researchers to isolate p53-dependent apoptotic pathways from confounding DNA damage responses [1]. Consequently, for procurement targeting specific p53-MDM2 axis modulation or requiring structural stability in complex biological matrices, Aciculatin cannot be substituted with structurally related analogs or broad-spectrum DNA-damaging agents.

Enhanced p53 Activation and Stability vs. O-Glycosidic Flavonoids

Aciculatin demonstrates enhanced efficacy in inducing p53 accumulation compared to standard O-glycosidic flavonoids like wogonin, apigenin, luteolin, and quercetin [1]. Because of its hydrolysis-resistant C-glycosidic structure, it resists degradation and effectively inhibits proteasome-dependent p53 degradation at lower working concentrations [1]. This structural stability ensures prolonged intracellular activity, making it a suitable reagent for sustained p53 pathway activation assays.

Evidence Dimensionp53 accumulation and structural stability
Target Compound DataInduces p53 accumulation at low concentrations with high resistance to glycosidases
Comparator Or BaselineO-glycosidic flavonoids (e.g., apigenin, luteolin)
Quantified DifferenceAciculatin achieves pathway activation at lower concentrations due to its C-C bond stability compared to the easily hydrolyzed C-O bonds of generic flavonoids.
ConditionsIn vitro cell culture / acidic or glycosidase-rich environments

Buyers must select the C-glycoside form to prevent premature compound degradation in cell media or in vivo models, ensuring reproducible dose-response curves.

p53-Dependent Cytotoxicity in Isogenic Colorectal Cancer Models

To validate its mechanism of action, Aciculatin was evaluated in isogenic human colorectal cancer cell lines [1]. In HCT116 p53-WT (wild-type) cells, Aciculatin exhibited an IC50 of 5.88 µM. In contrast, the IC50 in HCT116 p53-KO (knockout) cells was measured at 9.13 µM [1]. This quantitative shift confirms that while Aciculatin possesses baseline cytotoxicity, its primary potency depends on the presence of functional p53.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data5.88 µM (in p53-WT HCT116)
Comparator Or Baseline9.13 µM (in p53-KO HCT116)
Quantified Difference1.55-fold increase in sensitivity in the presence of wild-type p53 compared to the knockout baseline.
ConditionsMTT bromide reduction assay (48-72h)

This differential cytotoxicity validates Aciculatin as a highly specific probe for p53-dependent pathway screening, essential for researchers modeling targeted therapies.

Non-Genotoxic Mechanism vs. Standard Chemotherapeutics

Unlike conventional chemotherapeutic agents such as cisplatin or doxorubicin, which activate p53 via severe DNA damage, Aciculatin achieves p53 accumulation through the targeted transcriptional downregulation of MDM2 [1]. Assays measuring γ-H2AX (a marker for DNA double-strand breaks) and COMET assays demonstrated no significant DNA breaks in the early stages of Aciculatin treatment [1].

Evidence DimensionMechanism of p53 activation
Target Compound DataActivates p53 via MDM2 depletion without early-stage γ-H2AX formation or DNA breaks
Comparator Or BaselineCisplatin / Doxorubicin (induce p53 via severe DNA double-strand breaks)
Quantified DifferenceAbsence of genotoxic stress markers (γ-H2AX) during the primary p53 activation phase, unlike the immediate DNA breaks caused by cisplatin.
ConditionsHCT116 cells, early-stage treatment monitored via COMET assay and western blotting for γ-H2AX

Procuring Aciculatin allows researchers to decouple p53 activation from generalized DNA damage responses, providing a model isolated from genotoxic variables for targeted drug development.

Dual Inhibition of iNOS and COX-2 for Inflammatory Modeling

Aciculatin functions as a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression [1]. It achieves this by suppressing the NF-κB and JNK/p38 MAPK activation pathways in lipopolysaccharide (LPS)-mediated inflammatory models [1]. This dual-pathway suppression provides a broader suppression profile of the arachidonate cascade compared to single-target selective NSAIDs.

Evidence DimensionInflammatory pathway suppression
Target Compound DataDual inhibition of iNOS and COX-2 via NF-κB and MAPK suppression
Comparator Or BaselineSingle-target selective COX-2 inhibitors
Quantified DifferenceSimultaneous blockade of both nitric oxide and prostaglandin inflammatory mediators, whereas selective inhibitors only block one pathway.
ConditionsLPS-stimulated cellular models

Researchers modeling complex inflammatory networks should procure Aciculatin to simultaneously block multiple downstream inflammatory mediators with a single stable agent.

Non-Genotoxic p53 Pathway Screening

Selected for oncology research requiring p53 activation without the confounding variables of DNA double-strand breaks, serving as a non-genotoxic alternative to cisplatin in mechanistic assays [1].

In Vivo Flavonoid Stability Modeling

Due to its C-glycosidic bond, Aciculatin is utilized for pharmacokinetic and in vivo efficacy studies where O-glycosidic flavonoids typically fail due to rapid enzymatic degradation [1].

MDM2-Targeted Drug Development

Serves as a validated baseline compound for high-throughput screening assays aimed at discovering novel MDM2 transcriptional downregulators[1].

Dual-Target Inflammation Assays

Utilized as a reference standard in lipopolysaccharide (LPS)-stimulated macrophage models to study the simultaneous suppression of iNOS and COX-2 pathways [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

414.13146766 Da

Monoisotopic Mass

414.13146766 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

134044-97-6

Wikipedia

Aciculatin

Dates

Last modified: 02-18-2024
1: Yao CH, Tsai CH, Lee JC. Total Synthesis of the Naturally Occurring Glycosylflavone Aciculatin. J Nat Prod. 2016 Jul 22;79(7):1719-23. doi: 10.1021/acs.jnatprod.5b01051. Epub 2016 Jun 20. PubMed PMID: 27322193.
2: Lai CY, Tsai AC, Chen MC, Chang LH, Sun HL, Chang YL, Chen CC, Teng CM, Pan SL. Aciculatin induces p53-dependent apoptosis via MDM2 depletion in human cancer cells in vitro and in vivo. PLoS One. 2012;7(8):e42192. doi: 10.1371/journal.pone.0042192. Epub 2012 Aug 13. PubMed PMID: 22912688; PubMed Central PMCID: PMC3418269.
3: Shih KS, Wang JH, Wu YW, Teng CM, Chen CC, Yang CR. Aciculatin inhibits granulocyte colony-stimulating factor production by human interleukin 1β-stimulated fibroblast-like synoviocytes. PLoS One. 2012;7(7):e42389. doi: 10.1371/journal.pone.0042389. Epub 2012 Jul 31. PubMed PMID: 22860122; PubMed Central PMCID: PMC3409160.
4: Shen CC, Cheng JJ, Lay HL, Wu SY, Ni CL, Teng CM, Chen CC. Cytotoxic apigenin derivatives from Chrysopogon aciculatis. J Nat Prod. 2012 Feb 24;75(2):198-201. doi: 10.1021/np2007796. Epub 2012 Jan 24. PubMed PMID: 22272829.
5: Hsieh IN, Chang AS, Teng CM, Chen CC, Yang CR. Aciculatin inhibits lipopolysaccharide-mediated inducible nitric oxide synthase and cyclooxygenase-2 expression via suppressing NF-κB and JNK/p38 MAPK activation pathways. J Biomed Sci. 2011 May 6;18:28. doi: 10.1186/1423-0127-18-28. PubMed PMID: 21548916; PubMed Central PMCID: PMC3113733.
6: Krause JA, Eggleston DS. Structure of 8-(2,6-dideoxy-beta-ribo-hexopyranosyl)-5-hydroxy-2-(4- hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate, aciculatin. Acta Crystallogr C. 1991 Dec 15;47 ( Pt 12):2595-8. PubMed PMID: 1812914.

Explore Compound Types